Sulfur yttrium oxide Sulfur yttrium oxide
Brand Name: Vulcanchem
CAS No.: 11099-13-1
VCID: VC20969575
InChI: InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3
SMILES: [O-2].[O-2].[O-2].S.S.[Y+3].[Y+3]
Molecular Formula: H4O3S2Y2
Molecular Weight: 293.98 g/mol

Sulfur yttrium oxide

CAS No.: 11099-13-1

Cat. No.: VC20969575

Molecular Formula: H4O3S2Y2

Molecular Weight: 293.98 g/mol

* For research use only. Not for human or veterinary use.

Sulfur yttrium oxide - 11099-13-1

Specification

CAS No. 11099-13-1
Molecular Formula H4O3S2Y2
Molecular Weight 293.98 g/mol
IUPAC Name oxygen(2-);sulfane;yttrium(3+)
Standard InChI InChI=1S/3O.2H2S.2Y/h;;;2*1H2;;/q3*-2;;;2*+3
Standard InChI Key IDBALYOVRPIEAM-UHFFFAOYSA-N
SMILES [O-2].[O-2].[O-2].S.S.[Y+3].[Y+3]
Canonical SMILES [O-2].[O-2].[O-2].S.S.[Y+3].[Y+3]

Introduction

Synthesis Methods

Several methods have been developed for synthesizing sulfur yttrium oxide, each influencing the final material's properties in specific ways. The synthesis approach significantly affects parameters such as particle size, crystallinity, morphology, and ultimately the performance in various applications .

Combustion Synthesis

One efficient method involves combustion synthesis followed by sulfation and high-temperature calcination. This approach allows for the production of weakly-agglomerated nanoparticles with equiaxed morphology and represents a time-efficient process compared to traditional precipitation techniques . The method has the distinct advantage of eliminating two processing steps typically required in common precipitation techniques: filtration and drying .

Chemical Precipitation

Chemical precipitation methods using yttrium nitrate as a precursor represent another common approach. In this process, yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O) solution is combined with ammonium hydroxide to form a precipitate that undergoes subsequent processing steps including washing, drying, and calcination to produce crystalline Y₂O₂S .

Green Synthesis

More sustainable approaches have recently emerged, including green synthesis methods using plant extracts. These eco-friendly approaches utilize natural reducing and capping agents from plant metabolites, avoiding toxic chemicals typically employed in conventional synthesis methods . For instance, extracts from plants like Lantana camara have been successfully used to synthesize Y₂O₃ nanoparticles, which can be further processed to obtain yttrium oxysulfide .

Electronic and Optical Properties

Sulfur yttrium oxide exhibits fascinating electronic and optical properties that distinguish it from other rare earth compounds. These properties have been extensively investigated through both experimental techniques and computational methods.

Band Structure

First-principles calculations based on density-functional theory have revealed that yttrium oxysulfide is an indirect band-gap semiconductor . This property makes it particularly interesting for optoelectronic applications. The calculated bulk modulus of yttrium oxysulfide (142 GPa) falls between that of yttrium oxide and yttrium sulfide, reflecting its hybrid nature .
The valence band of yttrium oxysulfide exhibits anisotropic behavior, which is attributed to the layered crystal structure . Additionally, the material demonstrates interesting bonding characteristics, featuring substantial covalent bonds between yttrium and oxygen atoms, alongside less covalent bonds between yttrium and sulfur atoms .

Optical Properties

The optical properties of yttrium oxysulfide have been studied through various spectroscopic techniques. The material exhibits specific absorption and emission characteristics that make it valuable for phosphor applications . When doped with rare earth elements such as europium or terbium, it displays efficient luminescence properties with high quantum yields .
Microscopic Raman scattering experiments combined with first-principles calculations have provided deep insights into the lattice dynamics and optical properties of yttrium oxysulfide . These studies have enabled rigorous assignment of phonon modes and determination of dielectric properties, which are crucial for understanding the material's optical behavior .

Dielectric Properties

The dielectric properties of yttrium oxysulfide contribute to its high light output when used as a scintillator material. Based on theoretical calculations of dielectric constants and the highest longitudinal optical IR phonon energy, the light output for Y₂O₂S:Eu has been evaluated to be 61,000-64,000 photons/MeV, which aligns well with experimentally reported values of approximately 63,000 photons/MeV .

Defect Chemistry and Intrinsic Properties

Understanding the defect chemistry of sulfur yttrium oxide provides crucial insights into its behavior in various applications. First-principles total-energy calculations have been employed to study intrinsic point defects in yttrium oxysulfides .

Intrinsic Point Defects

Research has determined the energetics of intrinsic point defects in yttrium oxysulfide for various charge states. The concentrations of anion vacancies and interstitial anions have been found to be larger than those of yttrium vacancies and interstitial yttrium atoms under practical conditions .
Oxygen vacancies, sulfur vacancies, and interstitial sulfur atoms typically induce relatively deep levels in the energy gap of the material. In contrast, interstitial oxygen atoms induce relatively shallow acceptor levels . These findings are consistent with observed broad-band blue luminescence in undoped yttrium oxysulfide and the existence of shallow acceptor levels in oxysulfides .

Defect Behavior

Interesting negative-U characters have been observed in oxygen vacancies and interstitial sulfur in yttrium oxysulfide . These behaviors can be explained by the formation of covalent bonds around the defects in the predominantly ionic host material . The defect chemistry has significant implications for phenomena such as persistent phosphorescence and energy storage in doped yttrium oxysulfide materials .

Applications

The unique properties of sulfur yttrium oxide have led to its utilization in various technological applications, spanning from traditional phosphors to cutting-edge energy storage systems.

Phosphor Technology

Yttrium oxysulfide is widely used as a host material for rare earth dopants in phosphor applications . When doped with elements such as europium (Y₂O₂S:Eu), terbium (Y₂O₂S:Tb), erbium (Y₂O₂S:Er), or ytterbium (Y₂O₂S:Yb), it exhibits efficient luminescence with specific emission characteristics . These phosphors find applications in display technologies, lighting, and imaging systems.
Table 1: Common Yttrium Oxysulfide Phosphor Formulations

Phosphor TypeFormulationPrimary Applications
Red PhosphorY₂O₂S:EuDisplays, Lighting
Green PhosphorY₂O₂S:TbDisplays, Scintillators
IR PhosphorY₂O₂S:Er,YbBioimaging, Security Marking
Blue PhosphorY₂O₂S (undoped)Specialty Lighting

Optoelectronics

The semiconductor properties of yttrium oxysulfide make it suitable for various optoelectronic applications. The addition of sulfur to yttrium oxide modifies its electronic properties by introducing specific bandgap energies required for optoelectronic devices. The material's ability to host rare earth dopants with efficient energy transfer mechanisms further enhances its value in this field.

Catalysis

Enhanced surface reactivity due to the presence of sulfur in the structure improves the catalytic performance of yttrium oxysulfide in reactions requiring efficient adsorption-desorption processes. The sulfur incorporation increases active sites for adsorption and catalytic activity, making it a promising material for heterogeneous catalysis applications.

Battery Technology

Recent research has explored the potential of yttrium-containing compounds in battery applications, particularly for lithium-sulfur batteries. Yttrium compounds have been investigated as additives for forming solid electrolyte interphase (SEI) layers that can overcome challenges related to lithium dendrite overgrowth and enhance electrochemical performance .
In lithium-sulfur batteries, yttrium compounds contribute to the formation of composite passivation layers containing yttrium sulfides (e.g., Y₂S₃) along with lithium sulfides. These layers enhance the mechanical stability of the SEI on the lithium anode and can catalyze the decomposition of Li₂S at the cathode, leading to improved battery performance and cycle stability .

Research Developments and Future Perspectives

Ongoing research continues to expand our understanding of sulfur yttrium oxide and explore new applications for this versatile material.

Nanostructured Materials

The development of nanostructured forms of yttrium oxysulfide represents an important research direction. Various morphologies including nanoparticles, nanoplatelets, and hierarchical structures have been synthesized and characterized . These nanostructured materials often exhibit enhanced properties compared to their bulk counterparts, opening new possibilities for applications in sensing, catalysis, and energy storage.

Doping Strategies

Strategic doping of yttrium oxysulfide with various elements continues to be explored for tailoring its properties for specific applications. Beyond the traditional rare earth dopants, transition metals and other elements are being investigated to induce novel functionalities . Co-doping strategies, involving multiple dopant elements, represent another approach for fine-tuning the material's properties.
Table 2: Physical Properties of Yttrium Oxysulfide

PropertyValueReference
Density4.79-5.1 g/cm³
Crystal StructureHexagonal (P3̄m1)
Band GapIndirect, ~4.40-4.76 eV
Bulk Modulus142 GPa
Melting PointNot precisely determined

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